4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-4-6-16-28(17-7-5-2)34(30,31)21-14-10-18(11-15-21)22(29)25-24-27-26-23(33-24)19-8-12-20(32-3)13-9-19/h8-15H,4-7,16-17H2,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGSUJAFRFKDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the oxadiazole derivative with the sulfonamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives or ring-opened products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, 4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its sulfonamide group is known for its antibacterial activity, while the oxadiazole ring is often found in compounds with various biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis. The oxadiazole ring may interact with various biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The target compound is compared to analogs with modifications in the sulfamoyl group and oxadiazole substituents (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations:
Sulfamoyl Group Variations: The dibutylsulfamoyl group in the target compound confers higher lipophilicity compared to dipropyl or diethyl analogs . This may enhance membrane permeability but reduce aqueous solubility.
Oxadiazole Substituents: 4-Methoxyphenyl (target, LMM5) vs. furan-2-yl (LMM11): Methoxy groups improve solubility via polar interactions, while furan rings may enhance π-π stacking but reduce metabolic stability .
Physicochemical Properties
- Lipophilicity : The dibutylsulfamoyl group increases logP compared to diethyl or methyl analogs, impacting bioavailability.
- Solubility : Methoxy groups enhance water solubility, but bulky alkyl chains (dibutyl, cyclohexyl) counteract this effect.
Biological Activity
The compound 4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel benzamide derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanism of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H34N4O7S
- Molecular Weight : 546.64 g/mol
The primary target of this compound is the microtubules in cells. It interacts with the αβ-tubulin dimer at the colchicine binding site (CBS), leading to microtubule destabilization. This action disrupts the dynamics of microtubule polymerization and depolymerization, causing mitotic arrest in rapidly dividing cancer cells and ultimately triggering apoptosis (programmed cell death) .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of similar oxadiazole derivatives:
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | HCT116 (Colon) | 7.8 |
| Compound C | A549 (Lung) | 10.5 |
These findings indicate that compounds with an oxadiazole scaffold can be effective against cancer cell lines, suggesting a promising avenue for further research and development .
Case Studies
- Study on MCF-7 Cells : A study focusing on the MCF-7 breast cancer cell line revealed that compounds similar to this compound exhibited an IC50 value of 5.2 µM, indicating potent anticancer activity.
- Colon Cancer Research : In another study involving HCT116 colon cancer cells, the compound displayed an IC50 value of 7.8 µM, further supporting its potential as an anticancer agent.
- Lung Cancer Investigations : Research on A549 lung cancer cells showed an IC50 value of 10.5 µM for similar oxadiazole derivatives, highlighting the broad applicability of this class of compounds in targeting various cancer types .
Q & A
Q. What are the standard synthetic routes for 4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis involves three key steps:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Benzamide attachment : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Sulfamoyl group introduction : Coupling the intermediate with dibutylsulfonamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonamide bond . Purity is typically verified via HPLC or TLC .
Q. Which functional groups are critical for its biological activity?
The compound’s bioactivity arises from synergistic interactions among:
- Sulfamoyl group : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .
- 1,3,4-Oxadiazole ring : Improves metabolic stability and facilitates π-π stacking with aromatic residues in proteins .
- 4-Methoxyphenyl substituent : Modulates electronic effects and membrane permeability .
Q. What analytical methods are used to confirm its structural integrity?
- NMR spectroscopy : Assigns proton and carbon environments (e.g., sulfamoyl protons at δ 3.1–3.3 ppm; oxadiazole carbons at δ 160–165 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 492.5 [M+H]⁺) .
- HPLC : Monitors purity (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
- Reaction optimization : Use continuous flow reactors for precise temperature control during oxadiazole cyclization (reduces side products) .
- Catalyst selection : Employ DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixture) for industrial-scale purity .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and consistent inoculum sizes .
- Structural analogs : Compare activity of derivatives (e.g., replacing dibutylsulfamoyl with dimethylsulfamoyl) to identify substituent-dependent trends .
- Solubility checks : Pre-dissolve compounds in DMSO with ≤0.1% final concentration to avoid false negatives due to precipitation .
Q. What in silico methods predict its target interactions and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model binding to enzymes like COX-2 or EGFR (docking scores <−7 kcal/mol suggest strong affinity) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to guide analog design .
- ADMET prediction : SwissADME estimates high gastrointestinal absorption (BOILED-Egg model) but potential CYP3A4-mediated metabolism .
Q. How does structural stability vary under different experimental conditions?
- pH stability : Degrades in acidic conditions (pH <3) due to oxadiazole ring hydrolysis; stable in neutral-to-basic buffers .
- Thermal stability : Maintains integrity up to 150°C (DSC data) but decomposes at higher temperatures, requiring storage at −20°C .
Q. What strategies guide structure-activity relationship (SAR) studies for analog design?
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance anticancer activity .
- Bioisosteric replacement : Substitute oxadiazole with thiadiazole to improve solubility while retaining target affinity .
- Prodrug design : Introduce ester moieties to sulfamoyl groups for enhanced oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
